molecular formula C10H6N4O4S B14448906 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide CAS No. 76643-29-3

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide

Cat. No.: B14448906
CAS No.: 76643-29-3
M. Wt: 278.25 g/mol
InChI Key: UVYMGQLASZIIFW-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide is a compound that features a sulfonyl azide group attached to a benzene ring, which is further connected to a maleimide moiety

Preparation Methods

The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide typically involves the reaction of a sulfonyl chloride with sodium azide in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the sulfonyl azide group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl azide group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides or other derivatives.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions with alkynes or alkenes to form triazoles or other cyclic compounds.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas or metal hydrides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions include triazoles, sulfonamides, and amines.

Scientific Research Applications

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in click chemistry.

    Biology: The compound is used in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide involves the reactivity of the sulfonyl azide group. The azide group can undergo cycloaddition reactions with various substrates, leading to the formation of stable triazole rings. These reactions are often catalyzed by copper or other transition metals. The maleimide moiety can also react with thiol groups in biomolecules, forming stable covalent bonds.

Comparison with Similar Compounds

Similar compounds to 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide include:

    2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile: This compound features a nitrile group instead of a sulfonyl azide group.

    3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile: This compound has a propanenitrile group attached to the maleimide moiety.

    4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound contains a carboxylic acid group instead of a sulfonyl azide group.

Properties

CAS No.

76643-29-3

Molecular Formula

C10H6N4O4S

Molecular Weight

278.25 g/mol

IUPAC Name

N-diazo-2-(2,5-dioxopyrrol-1-yl)benzenesulfonamide

InChI

InChI=1S/C10H6N4O4S/c11-12-13-19(17,18)8-4-2-1-3-7(8)14-9(15)5-6-10(14)16/h1-6H

InChI Key

UVYMGQLASZIIFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)S(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

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